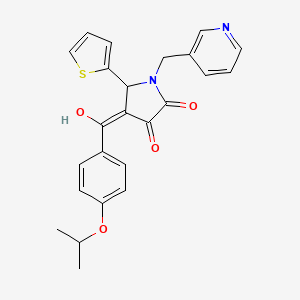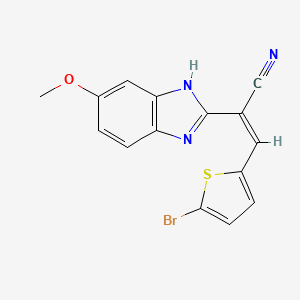![molecular formula C17H19Cl2N3O2 B5338744 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine](/img/structure/B5338744.png)
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)butanoyl]morpholine, commonly known as DPM, is a synthetic compound that has gained significant attention due to its potential therapeutic applications. DPM is a morpholine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
作用机制
The exact mechanism of action of DPM is not fully understood. However, studies have shown that DPM can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DPM has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DPM has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that DPM can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). DPM has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in inflammation and cell damage. In addition, DPM has been shown to reduce the levels of prostaglandins, which are known to play a role in pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using DPM in lab experiments is its broad range of biological activities. DPM has been shown to exhibit anti-tumor, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of a range of diseases. However, one of the limitations of using DPM in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on DPM. One area of research could focus on the development of more efficient synthesis methods for DPM. Another area of research could focus on the identification of the exact mechanism of action of DPM. In addition, future research could focus on the development of DPM derivatives with improved solubility and bioavailability. Finally, future research could focus on the preclinical and clinical evaluation of DPM for the treatment of a range of diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, DPM is a synthetic compound that has gained significant attention due to its potential therapeutic applications. DPM has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects. While the exact mechanism of action of DPM is not fully understood, studies have shown that DPM can inhibit the activity of COX-2 and NF-κB. There are several future directions for research on DPM, including the development of more efficient synthesis methods, the identification of the exact mechanism of action, and the evaluation of DPM for the treatment of a range of diseases.
合成方法
The synthesis of DPM involves a multi-step process that begins with the reaction of 3,4-dichlorophenylacetonitrile with hydrazine hydrate to form 3,4-dichlorophenylhydrazine. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(3,4-dichlorophenyl)butanoylhydrazine. The final step involves the reaction of this intermediate with morpholine to form DPM.
科学研究应用
DPM has been extensively studied for its potential therapeutic applications. One of the most promising applications of DPM is its anti-tumor activity. Studies have shown that DPM can inhibit the growth of a range of cancer cell lines, including breast, lung, and prostate cancer cells. DPM has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
属性
IUPAC Name |
1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(8-15(14)19)16-11-22(6-7-24-16)17(23)3-1-2-12-9-20-21-10-12/h4-5,8-10,16H,1-3,6-7,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUISZQQKLDMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CNN=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-6-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338676.png)
![(3S*,4R*)-3-ethyl-1-[4-(4-methoxyphenyl)butanoyl]-4-methylpiperidin-4-ol](/img/structure/B5338682.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-methyl-3-furamide](/img/structure/B5338696.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinone](/img/structure/B5338706.png)
![4-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5338721.png)
![5-methoxy-2-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}methyl)-4-pyridinol](/img/structure/B5338728.png)
![9-[2-(4-methylphenyl)ethyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5338735.png)
![4'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5338757.png)

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-2-phenylmorpholine](/img/structure/B5338765.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5338771.png)

![(4aS*,8aR*)-1-isobutyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5338797.png)
